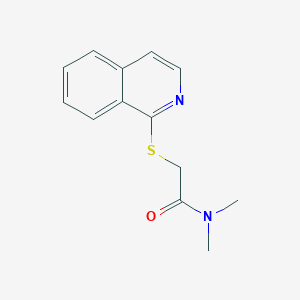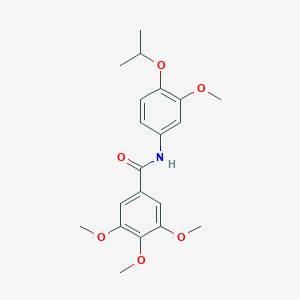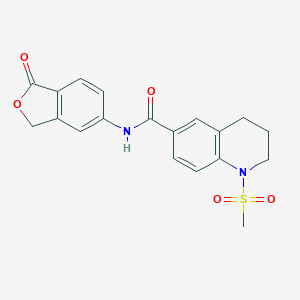
2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide, also known as MPA, is a synthetic compound that belongs to the family of phenylacetamides. MPA is a popular research chemical that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to exhibit neuroprotective effects and enhance cognitive function. In pharmacology, this compound has been investigated for its potential as a novel antidepressant and anxiolytic agent. In medicinal chemistry, this compound has been used as a scaffold for the development of new drugs targeting various diseases.
Mécanisme D'action
The exact mechanism of action of 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide is not fully understood. However, it is believed to act as a selective inhibitor of the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This compound has also been shown to modulate the activity of various receptors, including the serotonin 5-HT2A receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been found to increase locomotor activity and induce hyperthermia. This compound has also been shown to enhance memory consolidation and improve learning in various behavioral tasks. Additionally, this compound has been found to increase the release of dopamine and norepinephrine in the prefrontal cortex, suggesting its potential as a cognitive enhancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide in lab experiments is its high potency and selectivity for dopamine and norepinephrine reuptake inhibition. This makes it a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, one of the limitations of using this compound is its potential for abuse and addiction, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for the research on 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide. One potential direction is the development of new drugs based on the this compound scaffold for the treatment of various diseases, including depression, anxiety, and neurodegenerative disorders. Another direction is the investigation of the long-term effects of this compound on cognitive function and behavior. Additionally, the potential for this compound to interact with other neurotransmitter systems, such as the glutamatergic system, warrants further investigation.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of this compound involves the reaction of 2-methylphenylacetic acid with propargyl bromide in the presence of a base, followed by reductive amination. This compound has been extensively studied for its potential applications in neuroscience, pharmacology, and medicinal chemistry. The exact mechanism of action of this compound is not fully understood, but it is believed to act as a selective inhibitor of dopamine and norepinephrine reuptake. This compound has a range of biochemical and physiological effects and has been found to enhance cognitive function and memory consolidation. The use of this compound in lab experiments has advantages and limitations, and future directions for research include the development of new drugs based on the this compound scaffold and the investigation of its long-term effects on cognitive function and behavior.
Méthodes De Synthèse
The synthesis of 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide involves the reaction of 2-methylphenylacetic acid with propargyl bromide in the presence of a base such as potassium carbonate. The resulting product is then converted into this compound through the process of reductive amination using sodium cyanoborohydride.
Propriétés
Formule moléculaire |
C12H15NO |
|---|---|
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
2-(2-methylphenyl)-N-prop-2-enylacetamide |
InChI |
InChI=1S/C12H15NO/c1-3-8-13-12(14)9-11-7-5-4-6-10(11)2/h3-7H,1,8-9H2,2H3,(H,13,14) |
Clé InChI |
UDLXZHBQFOOVOT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)NCC=C |
SMILES canonique |
CC1=CC=CC=C1CC(=O)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(5-Chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)sulfanyl]-1-(3,4-dihydroxyphenyl)ethanone](/img/structure/B263256.png)
![7-{[(7-chloro-4-quinolyl)sulfanyl]methyl}-4,5,6-triethoxy-1(3H)-isobenzofuranone](/img/structure/B263259.png)


![1-({[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)isoquinoline](/img/structure/B263265.png)


![N-(1,3-benzodioxol-5-yl)-2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B263268.png)

![benzyl N-[4-(4-pyridylcarbonyl)phenyl]carbamate](/img/structure/B263274.png)

![1-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(diethylcarbamoyl)pyridinium](/img/structure/B263276.png)